molecular formula C10H14N2O B8352970 1-Isopropyl-1-phenylurea

1-Isopropyl-1-phenylurea

Cat. No.: B8352970
M. Wt: 178.23 g/mol
InChI Key: IHTPIECSQCQMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-1-phenylurea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

Herbicide Development:
1-Isopropyl-1-phenylurea is primarily recognized for its role as a herbicide. It operates through the inhibition of photosynthesis and is particularly effective against annual grasses and broadleaf weeds. The compound's mechanism involves disrupting the electron transport chain in chloroplasts, leading to plant death.

Microbial Degradation Studies:
Research has focused on understanding the microbial degradation of phenylurea herbicides, including this compound. A study isolated bacterial strains capable of degrading this compound, demonstrating the potential for bioremediation in agricultural soils contaminated with phenylurea herbicides. For instance, Sphingomonas sp. strain SRS2 was shown to metabolize 14C-labeled isopropyl-1-phenylurea to carbon dioxide and biomass, highlighting the role of microbial consortia in enhancing degradation rates through synergistic interactions .

Medicinal Chemistry Applications

Inhibition of Indoleamine 2,3-Dioxygenase:
One of the notable medicinal applications of derivatives related to this compound is their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation. Compounds designed from the phenylurea scaffold have been evaluated for their IDO1 inhibitory activity, with some showing promising results in reducing tumor growth in preclinical models. For example, a derivative exhibited an IC50 value between 0.1–0.6 μM against IDO1, indicating strong potential for therapeutic applications in oncology .

Antiproliferative Activity:
Research has demonstrated that phenylurea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A series of compounds synthesized based on the phenyl urea structure showed broad-spectrum activity against the National Cancer Institute's 60 human cancer cell lines. Notably, compounds with specific substituents demonstrated high mean percentage inhibition values at concentrations of 10 µM, suggesting their potential as anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of phenylurea compounds is crucial for optimizing their biological activity. Variations in substituents at different positions on the phenyl ring have been studied to enhance potency against targets such as IDO1 and cancer cells. For instance, modifications at the para-position were found to significantly improve inhibitory activity compared to unsubstituted analogs .

Table 1: Summary of Microbial Degradation Studies

Study ReferenceBacterial StrainDegradation RateMethodology
Sphingomonas sp. SRS2HighHPLC analysis of mineralization
Mixed culture from agricultural soilModerateEnrichment culture techniques

Table 2: Antiproliferative Activity of Phenyl Urea Derivatives

CompoundIC50 (µM)Cancer Cell LineActivity Type
i120.5B16F10Tumor Growth Inhibition
5a10SK-MEL-5Lethal Effects
5d15A498Growth Inhibition

Case Studies

Case Study 1: Bioremediation Potential
A study conducted on agricultural soils treated with phenylurea herbicides revealed that certain bacterial consortia could effectively degrade these compounds under natural conditions. The research highlighted how microbial diversity contributes to enhanced degradation rates, providing insights into bioremediation strategies for contaminated sites .

Case Study 2: Anticancer Efficacy
In vivo studies involving phenyl urea derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The pharmacokinetic profiles indicated favorable absorption and distribution characteristics, supporting further development as potential anticancer therapeutics .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-phenyl-1-propan-2-ylurea

InChI

InChI=1S/C10H14N2O/c1-8(2)12(10(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,13)

InChI Key

IHTPIECSQCQMRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A phenylisopropylurea derivative was prepared in accordance with the method of Example 1, as follows: 1.5 parts of N-(p-tolyl)urea was suspended in 3.93 parts of acetonitrile at 55°, and 0.3 parts of p-toluene-sulfonic acid was added. After 1 minute, 4.7 parts of α-methylstyrene were added. The reactants were stirred at 55° C. for 18 hours. After cooling to ambient temperature, 60 parts of hexane was added and the precipitated solid collected, washed with hexane and recrystallized from methylene chloride to afford 2.2 parts of N-(α,α,-dimethylbenzyl)-N'-(p-tolyl)urea.
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